molecular formula C32H27N5O3S B2936826 N-benzyl-9-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide CAS No. 443670-67-5

N-benzyl-9-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide

Número de catálogo: B2936826
Número CAS: 443670-67-5
Peso molecular: 561.66
Clave InChI: MPUMSKPQTOLQLI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-benzyl-9-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide features a complex tetracyclic framework with a benzyl group at the N-position, a 4-ethoxyphenyl carbamoyl methyl sulfanyl substituent, and a carboxamide moiety. Its structural complexity arises from the fusion of azabicyclic and polycyclic systems, which may confer unique physicochemical and pharmacological properties. The 4-ethoxy group on the phenyl ring likely enhances lipophilicity, while the sulfanyl linkage could influence redox stability or intermolecular interactions.

Propiedades

IUPAC Name

N-benzyl-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27N5O3S/c1-2-40-24-15-13-23(14-16-24)34-29(38)20-41-32-36-27-18-22(31(39)33-19-21-8-4-3-5-9-21)12-17-25(27)30-35-26-10-6-7-11-28(26)37(30)32/h3-18H,2,19-20H2,1H3,(H,33,39)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUMSKPQTOLQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C5=NC6=CC=CC=C6N52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-9-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide typically involves multi-step organic reactions. The key steps may include:

  • Formation of the triazatetracyclic core through cyclization reactions.
  • Introduction of the benzyl group via nucleophilic substitution.
  • Attachment of the 4-ethoxyphenylcarbamoyl group through amide bond formation.
  • Incorporation of the sulfanyl group using thiol-based reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-9-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the amide group may produce amines.

Aplicaciones Científicas De Investigación

N-benzyl-9-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study cellular processes.

    Medicine: Possible therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-benzyl-9-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparación Con Compuestos Similares

4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide ()

  • Structure: Bicyclic 9-azabicyclo[3.3.1]nonane core with a 4-methylbenzamide substituent.
  • Synthesis : Prepared via LiAlH4 reduction in THF, yielding 78.3% of the amine intermediate, followed by benzamide formation .
  • Crystallography : Single-crystal X-ray analysis revealed a mean σ(C–C) bond deviation of 0.006 Å, R factor = 0.051, and wR factor = 0.151, indicating high structural precision .
  • Key Differences: The target compound’s tetracyclic system and sulfanyl group contrast with this simpler bicyclic analog.

Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate Monohydrate ()

  • Structure : Pyridine core with dual sulfanyl groups and a carbamoyl-methyl linkage.
  • Crystallography : Exhibits a "folded" conformation stabilized by intramolecular C–H···O and N–H···O hydrogen bonds. Lattice water participates in O–H···N/O interactions, forming layered packing parallel to the c-axis .

6-Benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide ()

  • Structure : Tricyclic system with benzyl and 2,4-dimethoxyphenyl groups.
  • Substituents : The dimethoxy groups enhance electron-donating capacity, contrasting with the target’s 4-ethoxy group.
  • Key Differences: The tricyclic vs. tetracyclic core impacts molecular volume and steric hindrance.

Data Table: Comparative Analysis of Key Compounds

Property/Compound Target Compound 4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate 6-Benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-triazatricyclo
Core Structure 8,10,17-Triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-octaene 9-Azabicyclo[3.3.1]nonane Pyridine 1,6,8-Triazatricyclo[7.4.0.0³,⁷]trideca-pentaene
Key Substituents Benzyl, 4-ethoxyphenyl carbamoyl methyl sulfanyl 4-Methylbenzamide Methylsulfanyl, carbamoyl-methyl sulfanyl Benzyl, 2,4-dimethoxyphenyl
Notable Interactions Anticipated π-π stacking (benzyl), hydrogen bonding (carboxamide) N/A Intramolecular C–H···O, N–H···O; layered packing with water Dimethoxy-mediated hydrogen bonding
Synthesis Yield Not reported 78.3% (amine intermediate) Not reported Not reported
Crystallographic R Factor Not available 0.051 Not provided Not available

Research Implications and Gaps

  • Structural Insights : The target’s tetracyclic system may offer enhanced binding affinity compared to smaller bicyclic/tricyclic analogs but could face solubility challenges.
  • Synthetic Challenges : –2 suggest LiAlH4/THF as viable for azabicyclic intermediates, but the target’s complexity may require orthogonal protection strategies.
  • Data Limitations : Absence of crystallographic or pharmacological data for the target compound underscores the need for experimental validation.

Actividad Biológica

N-benzyl-9-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups that contribute to its biological activity.

Chemical Structure and Properties

  • IUPAC Name : N-benzyl-9-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide
  • Molecular Formula : C26H24N4O3S
  • Molecular Weight : 464.56 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications.

The compound is believed to exert its biological effects through the following mechanisms:

  • Enzyme Inhibition : The imidazole ring can interact with enzyme active sites, inhibiting their function.
  • Receptor Binding : The carbamoyl group enhances binding affinity to specific receptors through hydrogen bonding.
  • Redox Modulation : The sulfanyl group may participate in redox reactions that influence protein activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • In vitro Studies : Research indicated that the compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Mechanistic Insights : Inhibitory effects on key signaling pathways involved in cancer progression were observed.

Antidiabetic Properties

The compound has also been explored for its antidiabetic effects:

  • Glucose Regulation : Studies suggest that it may enhance insulin sensitivity and reduce blood glucose levels in diabetic models.
  • Targeting Metabolic Pathways : The modulation of metabolic pathways associated with glucose metabolism has been proposed as a mechanism of action.

Case Studies

  • Study on Cytotoxicity :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells (MCF-7).
    • Findings : The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
  • Antidiabetic Evaluation :
    • Objective : To assess the impact on glucose levels in diabetic rats.
    • Findings : Treatment with the compound resulted in a significant decrease in fasting blood glucose levels compared to the control group (p < 0.05).

Data Table of Biological Activities

Biological ActivityCell Line/ModelIC50/EffectReference
CytotoxicityMCF-715 µM
AntidiabeticDiabetic RatsSignificant decrease in glucose levels

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.